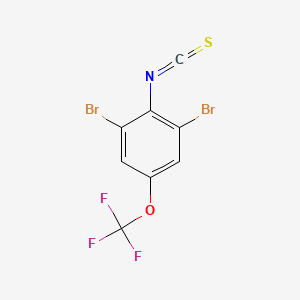
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate typically involves the reaction of 2,6-dibromo-4-trifluoromethoxyaniline with thiophosgene (CSCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
化学反应分析
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics: It is used as a reagent for labeling and identifying proteins in complex mixtures.
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the isothiocyanate group (-N=C=S), which can react with amino, hydroxyl, and thiol groups in proteins and other biomolecules . This covalent modification can alter the function of the target molecules, leading to various biological effects.
相似化合物的比较
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is unique due to the presence of both bromine and trifluoromethoxy groups, which enhance its reactivity and stability. Similar compounds include:
Phenyl isothiocyanate: Lacks the halogen and trifluoromethoxy groups, making it less reactive.
Benzyl isothiocyanate: Contains a benzyl group instead of the trifluoromethoxy group, leading to different reactivity and biological properties.
Allyl isothiocyanate: Contains an allyl group, which imparts different chemical and biological characteristics.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.
属性
分子式 |
C8H2Br2F3NOS |
|---|---|
分子量 |
376.98 g/mol |
IUPAC 名称 |
1,3-dibromo-2-isothiocyanato-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H2Br2F3NOS/c9-5-1-4(15-8(11,12)13)2-6(10)7(5)14-3-16/h1-2H |
InChI 键 |
HCIDHLJKBHKHMV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















